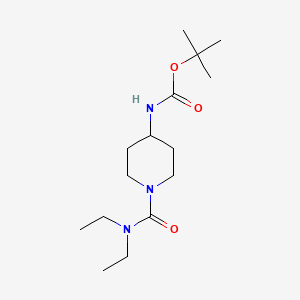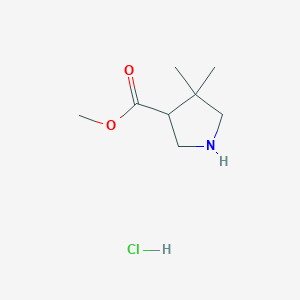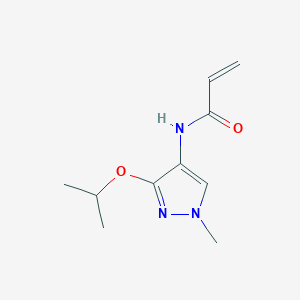
1,3-Dimethyl-5-iodopyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-iodopyrazole is an organic compound with the molecular formula C5H7IN2 and a molecular weight of 222.03 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Wirkmechanismus
Target of Action
A structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in alcohol metabolism and mycobacterial cell wall biosynthesis, respectively .
Mode of Action
It is known that pyrazoles, in general, can exhibit tautomerism . This phenomenon may influence their reactivity and interaction with their targets, leading to changes in the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biological processes, including antileishmanial and antimalarial activities
Vorbereitungsmethoden
The synthesis of 1,3-Dimethyl-5-iodopyrazole typically involves the iodination of 1,3-dimethylpyrazole. One common method includes the reaction of 1,3-dimethylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
1,3-Dimethyl-5-iodopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major products formed from these reactions include various substituted pyrazoles, pyrazole N-oxides, and reduced pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-5-iodopyrazole can be compared with other pyrazole derivatives such as:
1,3-Dimethylpyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodopyrazole: Lacks the methyl groups, which can affect its solubility and reactivity.
3,5-Dimethylpyrazole: Lacks the iodine atom, similar to 1,3-dimethylpyrazole, but has different substitution patterns affecting its chemical behavior.
The presence of both methyl groups and the iodine atom in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications .
Eigenschaften
IUPAC Name |
5-iodo-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXAZEZTTPOFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2874810.png)
![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)

![2-Chloro-1-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2874815.png)
![N-(2-{2-azabicyclo[2.2.1]heptan-2-yl}phenyl)prop-2-enamide](/img/structure/B2874816.png)





![N-[4-Bromo-2-(2H-tetrazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B2874826.png)



